molecular formula C13H15N3O2S B494956 N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 298215-22-2

N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B494956
CAS No.: 298215-22-2
M. Wt: 277.34g/mol
InChI Key: WDTYOZCMHMKVFM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is an organic compound characterized by the presence of a methoxyphenyl group, an imidazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline, 1-methylimidazole, and chloroacetyl chloride.

    Formation of Intermediate: 4-methoxyaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-methoxyphenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The intermediate N-(4-methoxyphenyl)-2-chloroacetamide undergoes nucleophilic substitution with 1-methylimidazole to yield the final product.

The reaction conditions typically involve:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to moderate heating (25-60°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems for precise control of temperature, pressure, and reactant addition.
  • Purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can participate in reduction reactions under specific conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding assays, and cellular signaling pathways.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, including signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-[(1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the imidazole ring.

    N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-16-8-7-14-13(16)19-9-12(17)15-10-3-5-11(18-2)6-4-10/h3-8H,9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTYOZCMHMKVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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